GAP-134 Hydrochloride, also known as Danegaptide Hydrochloride, is a selective modifier of gap junction proteins, particularly targeting Connexin 43. This compound has garnered attention for its potential therapeutic applications in cardiac conditions, especially in the modulation of gap junction communication which is crucial for proper cardiac conduction. GAP-134 is classified under small molecule pharmaceuticals and is primarily researched for its antiarrhythmic properties.
GAP-134 Hydrochloride was developed from a peptide library by Zealand Pharma, focusing on enhancing cardiac conduction through gap junction modulation. It has been identified as a promising candidate for clinical development due to its oral bioavailability and efficacy in preclinical models of arrhythmia .
The synthesis of GAP-134 Hydrochloride involves several steps typical of peptide synthesis, including solid-phase synthesis techniques. The compound is derived from 4-benzamidopyrrolidine-2-carboxylic acid and employs standard coupling reagents to facilitate the formation of peptide bonds.
GAP-134 Hydrochloride has the molecular formula and a molecular weight of 327.76 g/mol. The compound features a pyrrolidine ring structure which is critical for its biological activity.
GAP-134 Hydrochloride primarily functions through its interaction with Connexin 43 channels, enhancing intercellular communication in cardiac tissues. The compound's mechanism involves:
Research indicates that GAP-134 can mitigate the effects of ischemia-induced downregulation of Connexin 43, suggesting its role in preserving cardiac function during stress conditions .
GAP-134 Hydrochloride enhances cardiac conduction by modifying gap junction communication through Connexin 43 activation. This process involves:
Data from studies show that GAP-134 effectively reduces episodes of atrial fibrillation in animal models .
Relevant analyses indicate that GAP-134 maintains its integrity under various storage conditions, making it suitable for laboratory and clinical use .
GAP-134 Hydrochloride is primarily researched for its potential applications in:
GAP-134 Hydrochloride (Danegaptide) enhances electrical coupling in cardiac tissue by specifically modulating the phosphorylation status of Connexin43. Phosphorylation at serine 368 (S368) within the C-terminal domain of Connexin43 induces conformational changes that stabilize gap junction plaques at intercalated discs. This stabilization increases the open probability of gap junction channels, facilitating efficient intercellular transfer of ions and small metabolites like adenosine triphosphate [1] [7]. In in vitro models, this phosphorylation reduces unitary channel conductance from 100pS to 50pS, favoring a state resistant to pathological uncoupling while maintaining electrical synchrony [7] [10]. The compound’s efficacy is evident in canine models of atrial fibrillation, where GAP-134 Hydrochloride accelerated conduction velocity by 6–8% without altering action potential duration or electrocardiogram parameters [10].
Table 1: Key Phosphorylation Sites of Connexin43 Modulated by GAP-134 Hydrochloride
Phosphorylation Site | Functional Consequence | Pathophysiological Relevance |
---|---|---|
Serine 368 | Stabilizes gap junction plaques; reduces unitary channel conductance | Prevents arrhythmogenic conduction slowing |
Serine 365 | Prerequisite for S368 phosphorylation; enables P1 isoform formation | Regulates sensitivity to acidosis/calcium overload |
Serine 262 | Induces electrophoretic mobility shift (P2 isoform); regulates cell cycle progression | Implicated in remodeling during hypertrophy |
Ischemic stress triggers protein phosphatase 1 activation and adenosine triphosphate depletion, leading to Connexin43 dephosphorylation at critical serine residues (S325, S328, S330, S365). Dephosphorylation promotes Connexin43 internalization and "lateralization," disrupting intercalated disc organization and slowing conduction velocity [1] [7]. GAP-134 Hydrochloride counteracts this by preserving phosphorylation at S365 and S368 during metabolic stress. In rat atrial strips subjected to hypoxia, 10 nM GAP-134 Hydrochloride prevented conduction velocity slowing by >40% compared to controls by maintaining phosphorylated Connexin43 at intercalated discs [1] [10]. This mechanism is crucial for mitigating arrhythmias post-myocardial infarction, as dephosphorylated Connexin43 is associated with increased re-entrant circuits [1].
GAP-134 Hydrochloride’s gap junction-modifying activity is quantifiable through dye-coupling assays in C6 glioma cells, which natively express Connexin43. At concentrations of 0.01 nM–100 μM, GAP-134 Hydrochloride dose-dependently inhibited Lucifer yellow dye uptake, with half-maximal efficacy (IC₅₀) observed at low nanomolar ranges [9]. This inhibition reflects enhanced intercellular communication rather than channel blockade, as dye transfer between cells increases while nonspecific transmembrane uptake decreases. The effect plateaued at 100 nM, confirming target saturation without off-target effects on voltage-gated sodium, calcium, or potassium channels [1] [9].
Table 2: Dye Transfer Efficacy of GAP-134 Hydrochloride in C6 Glioma Models
Concentration (nM) | Dye Uptake Inhibition (%) | Intercellular Dye Transfer |
---|---|---|
0.01 | 15–20 | Mild enhancement |
10 | 40–50 | Moderate enhancement |
100 | 75–85 | Maximal enhancement |
100,000 | 85–90 | Plateau effect |
GAP-134 Hydrochloride indirectly modulates cardiac excitability through spatial and functional interactions between Connexin43 and voltage-gated sodium channel 1.5 (NaV1.5). In Scn5a+/- mice (a model of NaV1.5 deficiency), reduced NaV1.5 expression caused age-dependent Connexin43 downregulation and phosphorylation loss, leading to fibrosis. Chronic GAP-134 Hydrochloride administration restored Connexin43 expression and serine 368 phosphorylation, which improved conduction velocity despite persistent NaV1.5 deficiency [2] [3]. This suggests Connexin43 coupling compensates for sodium channel dysfunction by providing alternative electrotonic current pathways. The compound’s ability to prevent fibrosis in this model underscores its role in stabilizing the Connexin43–NaV1.5 macromolecular complex at intercalated discs [2] [3].
Transforming Growth Factor Beta is a master regulator of fibrosis that suppresses Connexin43 transcription via Smad3-dependent signaling. In aged Scn5a+/- mice, Transforming Growth Factor Beta activation coincided with Connexin43 downregulation and collagen deposition [2] [6]. GAP-134 Hydrochloride interrupted this cascade by maintaining Connexin43 membrane localization and function, which reduced fibroblast-to-myofibroblast transition independently of canonical Transforming Growth Factor Beta signaling. Specifically, 15-week treatment with GAP-134 Hydrochloride in 45–60-week-old Scn5a+/- mice decreased ventricular fibrosis by >50% despite unaltered Transforming Growth Factor Beta levels or Smad2/3 phosphorylation [2] [3]. This indicates that enhanced gap junction coupling directly antagonizes profibrotic pathways by improving cardiomyocyte–fibroblast communication and reducing aberrant matrix deposition [6] [8].
Aging is associated with progressive Connexin43 remodeling, characterized by decreased total expression, aberrant dephosphorylation, and lateralization away from intercalated discs. In wild-type and Scn5a+/- mice >45 weeks old, ventricular Connexin43 expression declined by 30–60%, correlating with activation of fibrotic pathways [2] [3]. GAP-134 Hydrochloride treatment from 45 to 60 weeks:
CAS No.: 1254-35-9
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9